2-(4-Methoxyphenyl)-3-phenyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3-phenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-methoxybenzaldehyde and phenylglycinol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are of interest for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenyl-1,3-oxazolidine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenyl group but lacks the oxazolidine ring.
4-Methoxyphenylacetic acid: Another related compound with a methoxyphenyl group, but with different functional groups.
Uniqueness
2-(4-Methoxyphenyl)-3-phenyl-1,3-oxazolidine is unique due to its specific structure, which combines the properties of both the methoxyphenyl and phenyl groups with the oxazolidine ring. This unique combination can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
74379-46-7 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C16H17NO2/c1-18-15-9-7-13(8-10-15)16-17(11-12-19-16)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
UTSMIJCUMJYBBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.